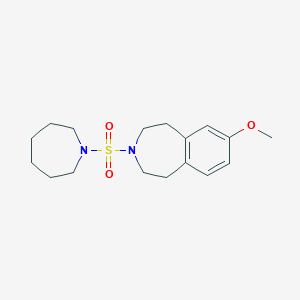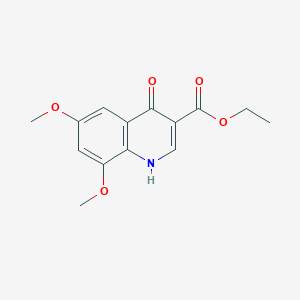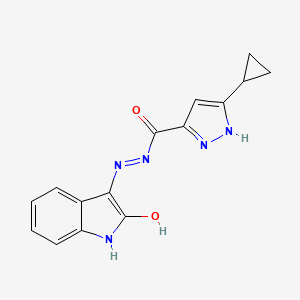![molecular formula C19H14O4S B5667537 4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate](/img/structure/B5667537.png)
4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These compounds are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. For instance, the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acids, which share structural similarities, has been described through a series of such reactions (Dou, 2000).
Molecular Structure Analysis
The molecular structure is characterized using techniques such as IR, ^1H NMR, and MS. For a closely related compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, studies have shown a 3-D network through intermolecular N—H…O and O—H…O hydrogen bonding. The dihedral angle between the benzene and thiophene ring was observed to be 14.9°, indicating significant structural interaction and stability (L. Jie, 2013).
Chemical Reactions and Properties
Chemical reactions, particularly those involving carbonylation and annulation, play a critical role in the synthesis of various compounds with thiophene and benzene rings. The ruthenium-catalyzed carbonylation of 2-phenyloxazolines, for instance, demonstrates the complexity of such reactions and their potential to yield diverse molecular structures (Ie et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and phase behavior, are essential for understanding the applications of these compounds, especially in the development of liquid crystalline materials. For example, the synthesis and thermal properties of ferroelectric side chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers reveal a rich mesomorphic behavior, highlighting the compound's potential in materials science (G. Hsiue & Jr-Hong Chen, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on related compounds, such as the synthesis and antioxidant activity of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, demonstrate the potential biological activity and chemical reactivity of these compounds (A. A. Aghekyan et al., 2020).
Mechanism of Action
The mechanism of action for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” is not directly available. However, compounds with similar structures often undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring .
Future Directions
The future directions for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” are not directly available. However, boronic acids and their esters, which are related to this compound, are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, it’s possible that “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” and similar compounds could have potential applications in these areas.
properties
IUPAC Name |
(4-phenylmethoxycarbonylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S/c20-18(22-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)23-19(21)17-7-4-12-24-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMGXIKOUSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)

![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)


![9-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5667520.png)
![(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)
![{(3R*,4R*)-1-[3-(4-methoxyphenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5667528.png)

![2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5667556.png)
![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)
